1-Benzyl-3-methylpyrrolidine-2,4-dione
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Overview
Description
1-Benzyl-3-methylpyrrolidine-2,4-dione is a nitrogen-containing heterocyclic compound. It belongs to the pyrrolidine family, which is known for its versatile applications in medicinal chemistry. The compound features a five-membered ring structure with nitrogen, making it an interesting scaffold for drug discovery and other scientific research.
Preparation Methods
The synthesis of 1-Benzyl-3-methylpyrrolidine-2,4-dione typically involves the reaction of maleic anhydride with benzylamine, followed by cyclization and methylation steps. The reaction conditions often include the use of solvents like toluene or dichloromethane and catalysts such as triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Benzyl-3-methylpyrrolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium catalysts, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, often using reagents like sodium hydride and alkyl halides.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-Benzyl-3-methylpyrrolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-methylpyrrolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
1-Benzyl-3-methylpyrrolidine-2,4-dione can be compared with other pyrrolidine derivatives, such as:
1-Benzyl-5-methylpyrrolidine-2,4-dione: Similar in structure but with different substitution patterns, leading to varied biological activities.
Pyrrolopyrazine derivatives: These compounds have additional nitrogen atoms and exhibit different biological activities, such as antimicrobial and antiviral properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H13NO2 |
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Molecular Weight |
203.24 g/mol |
IUPAC Name |
1-benzyl-3-methylpyrrolidine-2,4-dione |
InChI |
InChI=1S/C12H13NO2/c1-9-11(14)8-13(12(9)15)7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |
InChI Key |
LDJDBTGJBCOCQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)CN(C1=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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